

Introduction: The Significance of the Pyrrolidone Core in Drug Development

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Compound of Interest

Compound Name: *(R)*-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

CAS No.: 122742-14-7

Cat. No.: B037637

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The 5-oxopyrrolidine-2-carboxylate scaffold, derived from pyroglutamic acid, is a privileged chiral building block in modern medicinal chemistry. Its rigid, cyclic structure and stereodefined center are crucial for introducing specific stereochemistry in the synthesis of biologically active compounds, including nootropic drugs like piracetam and its analogs.[1] The (*R*)-enantiomer, in particular, serves as a key intermediate for creating cognitive enhancers and neuroprotective agents.[1]

This guide provides a comprehensive analysis of the spectroscopic data for (*R*)-Methyl 5-oxopyrrolidine-2-carboxylate (also known as Methyl D-pyroglutamate). Due to the scarcity of publicly available data for its N-methylated derivative, **(*R*)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate**, this document will use the well-characterized precursor as a foundational model. We will present its empirical data and provide a detailed, expert-driven extrapolation to predict the spectroscopic characteristics of the target N-methylated molecule. This comparative approach offers researchers a robust framework for identifying and characterizing this important class of compounds.

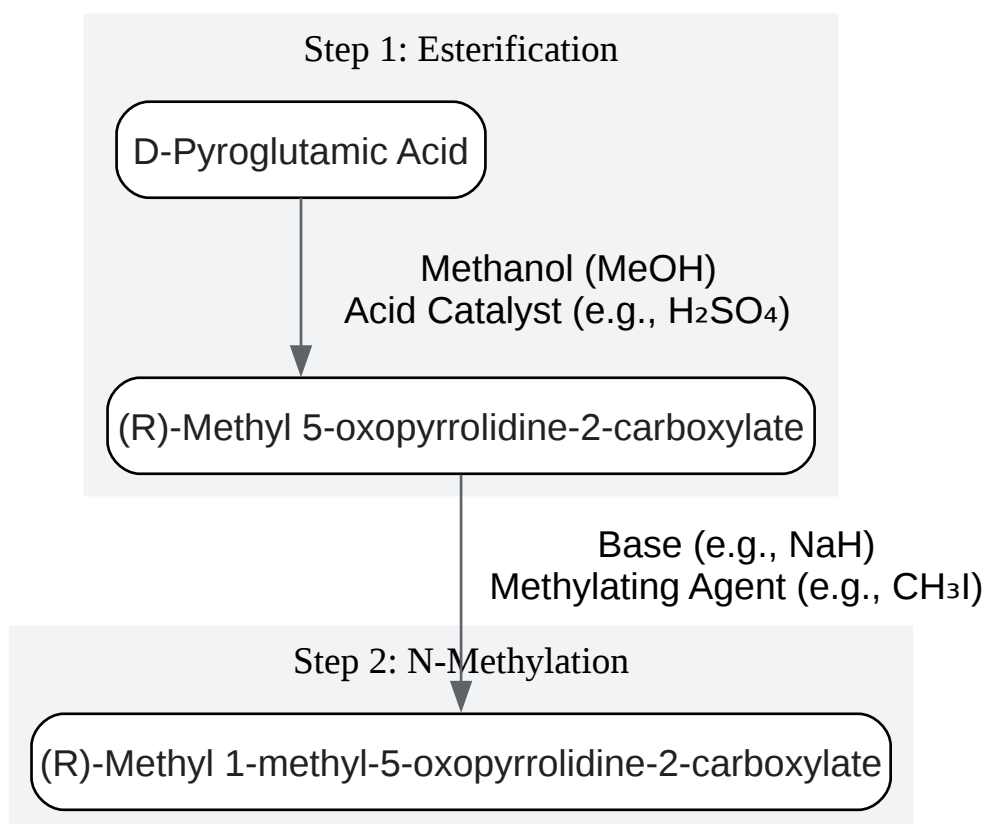
Physicochemical Properties and Synthetic Pathway

A clear understanding of the basic properties of both the precursor and the target molecule is essential before delving into spectroscopic analysis.

Property	(R)-Methyl 5-oxopyrrolidine-2-carboxylate	(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (Predicted)
Synonyms	Methyl D-pyrroglutamate, Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate	N/A
CAS Number	64700-65-8[2][3]	Not readily available
Molecular Formula	C ₆ H ₉ NO ₃ [2][4]	C ₇ H ₁₁ NO ₃
Molecular Weight	143.14 g/mol [2][5]	157.17 g/mol
Physical Form	Liquid / Viscous Liquid[2]	Liquid (Predicted)

Logical Synthetic Pathway

The synthesis of the target molecule logically proceeds via the N-methylation of the readily available precursor. This two-step process begins with the esterification of D-Pyrroglutamic acid, followed by methylation of the secondary amide.



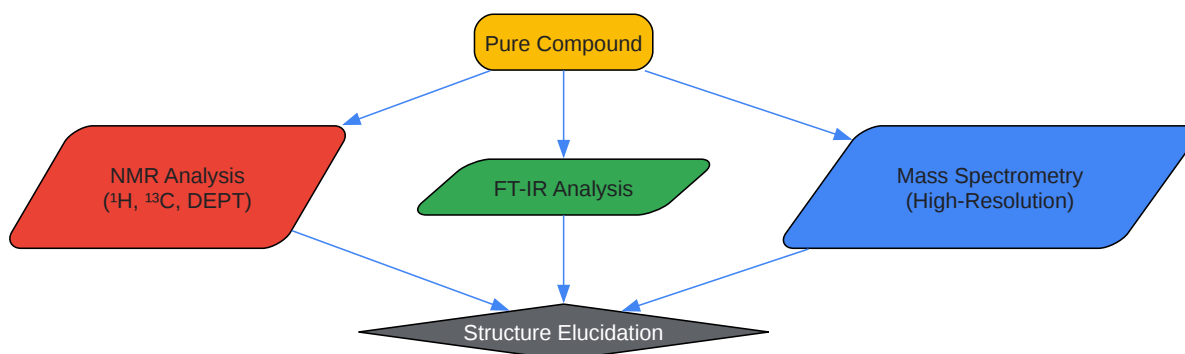
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Caption: Synthetic workflow from D-Pyroglutamic acid to the target molecule.

Spectroscopic Data Acquisition: A Self-Validating Protocol

The acquisition of high-quality spectroscopic data is paramount. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

General Analytical Workflow



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Caption: A generalized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale for Solvent Selection: Deuterated chloroform (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d_6) is a suitable alternative, particularly for compounds with exchangeable protons (like N-H), as it can slow down the exchange rate.[6]
- Protocol:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire a ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Rationale for Sample Preparation: For liquid samples, a thin film between salt plates (NaCl or KBr) is efficient. For solids, a KBr pellet ensures a uniform sample distribution and minimizes scattering.
- Protocol (Thin Film Method):
 - Ensure the salt plates are clean and dry.
 - Place one drop of the viscous liquid sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the sample into a thin, uniform film.
 - Mount the plates in the spectrometer's sample holder.
 - Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and typically yielding a strong signal for the protonated molecular ion [M+H]⁺.^[7]
- Protocol:
 - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Infuse the solution directly into the ESI source or inject it via an LC system.
 - Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adducts like [M+Na]⁺.

- Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Spectroscopic Interpretation of (R)-Methyl 5-oxopyrrolidine-2-carboxylate

^1H NMR Spectrum Analysis (400 MHz, CDCl_3)

The proton NMR spectrum is characterized by distinct signals for the pyrrolidone ring protons, the methyl ester, and the amide proton.[8]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-7.6	Broad Singlet	1H	N-H (H-1)	The amide proton is typically broad and deshielded. Its chemical shift is concentration and solvent-dependent.
~4.29	Multiplet (dd)	1H	α -CH (H-2)	This proton is adjacent to both the ester and the amide nitrogen, leading to significant deshielding.[8]
~3.77	Singlet	3H	-OCH ₃	A characteristic singlet for the methyl ester protons.[8]
~2.1-2.5	Multiplet	4H	-CH ₂ -CH ₂ - (H-3, H-4)	These four protons on the pyrrolidine ring are diastereotopic and couple with each other and with H-2, resulting in a complex multiplet.[8]

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ^{13}C NMR spectrum is defined by the two carbonyl signals and the carbons of the chiral ring.

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~178-180	C	Amide C=O (C-5)	Lactam carbonyls are typically found in this region.[9]
~172-174	C	Ester C=O	The ester carbonyl is slightly more shielded than the amide carbonyl.[10]
~56-58	CH	α -CH (C-2)	The chiral carbon attached to nitrogen and the carboxylate group.
~52-54	CH ₃	-OCH ₃	The methyl ester carbon.
~29-31	CH ₂	Ring CH ₂ (C-4)	Aliphatic carbon adjacent to the amide carbonyl.
~24-26	CH ₂	Ring CH ₂ (C-3)	Aliphatic carbon adjacent to the chiral center.

Infrared (IR) Spectrum Analysis

The IR spectrum provides clear evidence of the key functional groups: the lactam, the ester, and the N-H bond.

Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
~3250-3400	Medium, Broad	N-H Stretch	Characteristic of a secondary amide/lactam.
~2850-2960	Medium	C-H Stretch	Aliphatic C-H stretching from the ring and methyl group.
~1735-1750	Strong	Ester C=O Stretch	A strong, sharp absorption typical for saturated esters.[11]
~1680-1700	Strong	Amide C=O Stretch (Lactam)	The carbonyl of the five-membered lactam ring appears at a characteristic frequency.

Mass Spectrum Analysis (ESI+)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

m/z (Predicted)	Ion	Rationale
144.0655	[M+H] ⁺	The protonated molecular ion, expected to be the base peak in ESI.[12]
166.0475	[M+Na] ⁺	A common adduct observed in ESI-MS, formed with trace sodium ions.[12]
112.0550	[M+H - CH ₃ OH] ⁺	Loss of methanol from the protonated parent ion.
84.0444	[M+H - COOCH ₃] ⁺	Loss of the methoxycarbonyl radical followed by hydrogen abstraction.

Comparative Analysis: Extrapolating to (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

N-methylation introduces predictable and significant changes across all spectroscopic techniques. This "magic methyl" effect is a key tool in drug design for modulating properties like solubility and metabolic stability.[13]

Predicted ¹H NMR Changes

The most dramatic change is the replacement of the N-H proton with an N-CH₃ group.

Feature	Precursor (N-H)	Target (N-CH ₃)	Rationale for Change
Signal at ~7.0-7.6 ppm	Broad Singlet (1H)	Absent	The N-H proton is no longer present.
New Signal	Absent	Singlet, ~2.8-3.0 ppm (3H)	A new singlet appears for the N-methyl group protons. The chemical shift is typical for methyl groups attached to a nitrogen in a lactam. ^[14]
α-CH (H-2)	~4.29 ppm	Shifted slightly	The electronic environment of the adjacent protons will be subtly altered by the N-methyl group.

Predicted ¹³C NMR Changes

A new carbon signal appears, and adjacent carbons experience a shift.

Feature	Precursor (N-H)	Target (N-CH ₃)	Rationale for Change
New Signal	Absent	~29-35 ppm	A new signal corresponding to the N-methyl carbon appears in the aliphatic region.[15]
α-CH (C-2)	~56-58 ppm	Deshielded	The alpha-carbon (C-2) typically experiences a downfield shift upon N-alkylation of amides.
Amide C=O (C-5)	~178-180 ppm	Shifted slightly	The electronic nature of the carbonyl is slightly modified by the electron-donating methyl group.

Predicted IR Spectrum Changes

The IR spectrum provides a definitive confirmation of successful N-methylation.

Feature	Precursor (N-H)	Target (N-CH ₃)	Rationale for Change
N-H Stretch	~3250-3400 cm ⁻¹	Absent	The absence of this band is the clearest indicator that the amide nitrogen has been substituted.
Amide C=O Stretch	~1680-1700 cm ⁻¹	Shifted to lower frequency	N-alkylation of lactams can slightly lower the C=O stretching frequency.

Predicted Mass Spectrum Changes

The molecular weight increases by 14.01565 Da (the mass of a CH₂ group).

Feature	Precursor (N-H)	Target (N-CH ₃)	Rationale for Change
[M+H] ⁺	144.0655	158.0812	The molecular weight increases by the mass of a methylene unit (CH ₂).
Fragmentation	Loss of CH ₃ OH	Different pattern	The fragmentation pattern will change, potentially favoring cleavage adjacent to the tertiary nitrogen.

Conclusion

The spectroscopic characterization of (R)-Methyl 5-oxopyrrolidine-2-carboxylate provides a clear and unambiguous structural fingerprint defined by its characteristic NMR signals, IR absorption bands, and mass spectrometric behavior. By understanding this foundational data, researchers can confidently predict and interpret the spectra of its derivatives. The N-methylation to form **(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate** induces distinct and predictable changes: the appearance of an N-methyl signal in NMR, the disappearance of the N-H stretch in IR, and a 14-unit mass shift in MS. This guide equips researchers and drug development professionals with the necessary framework to synthesize, identify, and utilize these valuable chiral building blocks in their scientific endeavors.

References

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [\[Link\]](#)
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. *Journal of the American Chemical Society*, 94(14), 4897–4901. [\[Link\]](#)

- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [\[Link\]](#)
- Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [\[Link\]](#)
- Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. *Magnetic Resonance in Chemistry*, 47(12), 1013-1021. [\[Link\]](#)
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ¹H NMR chemical shifts of ε-lactams (ppm). Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives 1 and 2a-d. Retrieved from [\[Link\]](#)
- Senrise Technology. (n.d.). Alicyclic Rings. Retrieved from [\[Link\]](#)
- IIT Kanpur. (n.d.). ¹³C NMR spectroscopy. Retrieved from [\[Link\]](#)
- Chem-Impex. (n.d.). 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Carboxylate bands [cm^{-1}] in the IR spectra of 1-11. Retrieved from [\[Link\]](#)
- CP Lab Safety. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate, min 97%, 100 grams. Retrieved from [\[Link\]](#)
- PhytoBank. (2015). Showing (R)-Methyl 5-oxopyrrolidine-2-carboxylate (PHY0166327). Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [\[Link\]](#)
- CAS Common Chemistry. (n.d.). Methyl pyroglutamate. Retrieved from [\[Link\]](#)
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*,

20(3), 639-651. [[Link](#)]

- National Center for Biotechnology Information. (n.d.). D-Pyroglutamic acid. PubChem Compound Database. Retrieved from [[Link](#)]
- PubChemLite. (n.d.). Methyl 5-oxopyrrolidine-2-carboxylate (C6H9NO3). Retrieved from [[Link](#)]
- MySkinRecipes. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [[Link](#)]
- Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [[Link](#)]
- Loke, I., et al. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. *Essays in Biochemistry*, 65(1), 107-124. [[Link](#)]
- Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. *Current Science*, 102(2), 288-297. [[Link](#)]
- Sadek, M. M., & Weigand, K. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. *Molecules*, 28(16), 6098. [[Link](#)]
- Le, A., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. *Analytical Chemistry*, 86(1), 113-119. [[Link](#)]

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- 1. (R)-Methyl 5-oxopyrrolidine-2-carboxylate [myskinrecipes.com]
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- 3. 64700-65-8|(R)-Methyl 5-oxopyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]

- [4. PhytoBank: Showing \(R\)-Methyl 5-oxopyrrolidine-2-carboxylate \(PHY0166327\) \[phytoBank.ca\]](#)
- [5. calpaclab.com \[calpaclab.com\]](#)
- [6. scs.illinois.edu \[scs.illinois.edu\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. \(-\)-D-PYROGLUTAMIC ACID METHYL ESTER | 64700-65-8 \[chemicalbook.com\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. bhu.ac.in \[bhu.ac.in\]](#)
- [11. rsc.org \[rsc.org\]](#)
- [12. PubChemLite - Methyl 5-oxopyrrolidine-2-carboxylate \(C6H9NO3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. organicchemistrydata.netlify.app \[organicchemistrydata.netlify.app\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
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